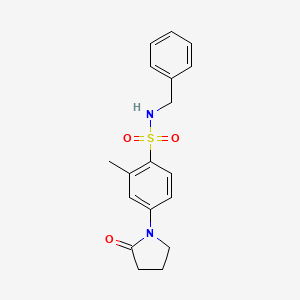![molecular formula C18H17NO5S B6044593 2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid](/img/structure/B6044593.png)
2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid is a complex organic compound that features a thiazole ring, a chromenone moiety, and a propanoic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the chromenone moiety, and finally the attachment of the propanoic acid group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and chromenone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can result in the inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and chromenone derivatives, such as:
- 2-(4-Methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl acetate
- 6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl methanol
- 2-(4-Methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl ethyl ether
Uniqueness
What sets 2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and chromenone moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-4-11-5-12-13(20)6-16(17-19-9(2)8-25-17)24-15(12)7-14(11)23-10(3)18(21)22/h5-8,10H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPPUCFBJMXVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)O)OC(=CC2=O)C3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)
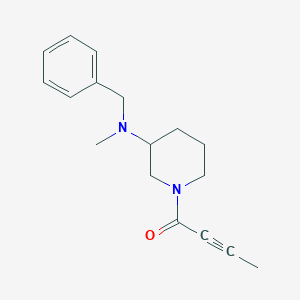
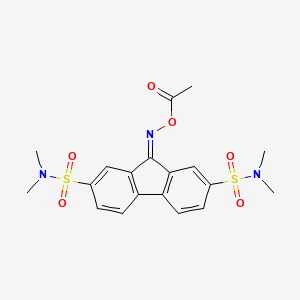
![2-[N-(benzenesulfonyl)-4-methylanilino]-N-(4-ethylphenyl)acetamide](/img/structure/B6044544.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)
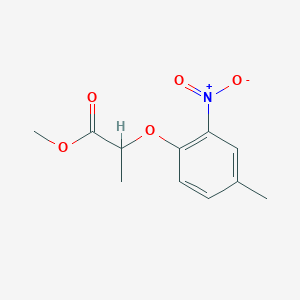
![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)
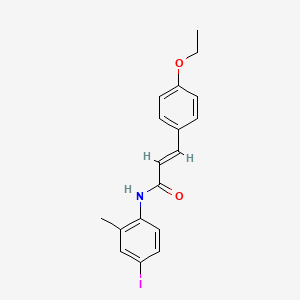
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)
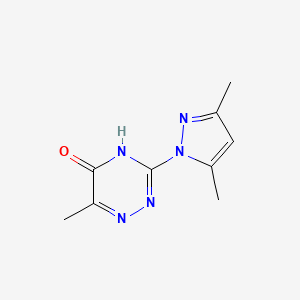
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)
![3-[1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6044594.png)
